molecular formula C18H22N2O3S B4722910 N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide

N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4722910
M. Wt: 346.4 g/mol
InChI Key: QLXWQEARMBOUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mechanism of Action

Although the mechanism of action of N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is well-understood, there is still much to learn about the downstream effects of HDAC inhibition on gene expression and cellular signaling pathways.
4. Clinical trials: N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is currently being tested in clinical trials for the treatment of various types of cancer and neurological disorders. Further research is needed to determine the optimal dosing regimens and patient populations for N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide treatment.

Advantages and Limitations for Lab Experiments

N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is a potent and selective HDAC inhibitor that can be used to study the role of HDACs in various biological processes. It has been shown to have minimal toxicity in animal models and is well-tolerated in clinical trials. However, it has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, including:
1. Combination therapy: N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to enhance the efficacy of other anti-cancer drugs when used in combination. Further research is needed to identify the optimal combination therapies for different types of cancer.
2. Biomarker identification: N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have different effects on different types of cancer cells. Further research is needed to identify biomarkers that can predict the response to N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide treatment.
3.

Scientific Research Applications

N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have potent anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. It works by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins that regulate gene expression. By inhibiting HDACs, N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.

properties

IUPAC Name

3-(methanesulfonamido)-N-[3-(3-methylphenyl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-6-3-7-15(12-14)8-5-11-19-18(21)16-9-4-10-17(13-16)20-24(2,22)23/h3-4,6-7,9-10,12-13,20H,5,8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWQEARMBOUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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